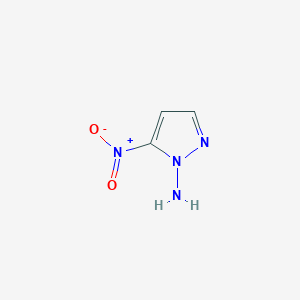

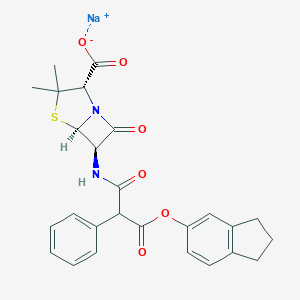

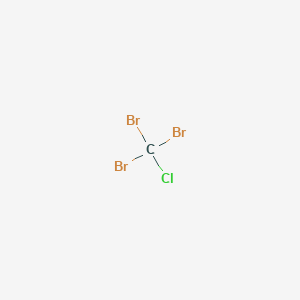

![molecular formula C38H55CoN2O4 B121589 Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate CAS No. 201870-82-8](/img/structure/B121589.png)

Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate, also known as this compound, is a useful research compound. Its molecular formula is C38H55CoN2O4 and its molecular weight is 662.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications and Polymerization Processes

Cobalt amino-bis(phenolate) complexes have been synthesized to explore their efficiency in coupling and the copolymerization of epoxides with carbon dioxide. These complexes exhibit notable activity in poly(cyclohexene carbonate) formation, demonstrating high epoxide conversion and polymer selectivity with a substantial percentage of carbonate linkages. The electronic properties and steric demand of the ligands significantly influence the reaction outcomes, underscoring the potential of cobalt complexes in green chemistry and sustainable polymer production (Ambrose, Robertson, & Kozak, 2019).

Electroanalytical Applications

Cobalt(II) selective electrodes have been developed using poly(vinyl chloride)-based membranes of salen ligands. These electrodes demonstrate a broad working concentration range and a low detection limit for cobalt(II) ions, making them suitable for determining cobalt in various environmental and pharmaceutical samples. This advancement highlights the role of cobalt complexes in enhancing electroanalytical techniques for metal ion detection (Bandi, Singh, Kamaluddin, Jain, & Gupta, 2011).

Coordination Chemistry and Structural Insights

Research into catecholato cobalt bis(phenolate) diamine complexes has provided models for enzyme-substrate adducts of catechol dioxygenases. These complexes exhibit valence tautomerism between Co(II) and Co(III) states, offering insights into the electronic structures and magnetic properties of cobalt-based compounds. The detailed structural analysis helps in understanding the mimicry of enzymatic functions by synthetic complexes, which is crucial for developing bio-inspired catalysts (Sheybani Pour, Safaei, Wojtczak, & Jagličić, 2020).

Synthesis and Structure of Cobalt Complexes

The synthesis of mono-, bi-, and trimetallic amine-bis(phenolate) cobalt(II) complexes has been explored, revealing diverse structural motifs and coordination geometries. These studies contribute to the fundamental understanding of cobalt coordination chemistry, providing a basis for the design of cobalt-based catalysts and materials with tailored properties (Das, Bobak, Fowler, Hann, Petten, Dawe, Decken, Kerton, & Kozak, 2010).

Oxidation Reactions and Catalytic Activities

Investigations into cobalt(III)-phenoxyl radical complexes have unveiled mechanisms for aerobic oxidation reactions, highlighting the role of cobalt complexes in facilitating oxidative transformations. These studies provide valuable insights into the activation processes and the stability of radical species, contributing to the development of efficient catalytic systems for organic synthesis (Vinck, Murphy, Fallis, Strevens, & Van Doorslaer, 2010).

特性

IUPAC Name |

cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/q;;+3/p-3/t29-,30-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLTZRSRNDSBPH-SEILFYAJSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H55CoN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

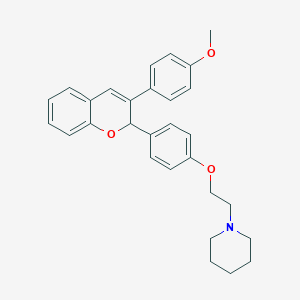

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)

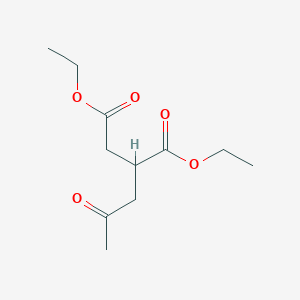

![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)

![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)